3-[1-(2,4-Dihydroxyphenyl)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(2,4-Dihydroxyphenyl)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one is a complex organic compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities and are widely studied for their potential health benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2,4-Dihydroxyphenyl)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one typically involves multiple steps, starting from simpler phenolic compounds. The key steps include:
Condensation Reactions: Initial condensation of phenolic aldehydes with acetophenones under basic conditions to form chalcones.
Cyclization: The chalcones undergo cyclization in the presence of acids to form flavonoid structures.
Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production methods for this compound may involve:
Batch Processing: Utilizing large reactors for each step of the synthesis.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: Various substitution reactions can occur, especially at the hydroxyl groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Reduced flavonoid derivatives.
Substitution Products: Alkylated or acylated flavonoid derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Antioxidant Activity: Studied for its potential to neutralize free radicals.
Enzyme Inhibition: Investigated for its ability to inhibit enzymes like tyrosinase.
Medicine
Anti-inflammatory: Potential use in reducing inflammation.
Anticancer: Research on its ability to inhibit cancer cell growth.
Industry
Food Additives: Used as natural antioxidants in food preservation.
Cosmetics: Incorporated into skincare products for its antioxidant properties.
Mechanism of Action
The compound exerts its effects primarily through:
Antioxidant Mechanism: Neutralizing free radicals by donating hydrogen atoms.
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Signal Pathways: Modulating various cellular signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant properties.
Kaempferol: Known for its anti-inflammatory and anticancer activities.
Luteolin: Studied for its neuroprotective effects.
Uniqueness
3-[1-(2,4-Dihydroxyphenyl)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one is unique due to its specific hydroxylation pattern, which may confer distinct biological activities compared to other flavonoids .
Properties
Molecular Formula |
C30H22O9 |
---|---|
Molecular Weight |
526.5 g/mol |
IUPAC Name |
3-[1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C30H22O9/c31-17-5-1-15(2-6-17)11-22(28(37)21-10-9-19(33)12-23(21)35)26-29(38)27-24(36)13-20(34)14-25(27)39-30(26)16-3-7-18(32)8-4-16/h1-10,12-14,22,31-36H,11H2 |
InChI Key |
ZTBCHWXMVILHMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(C2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)C(=O)C5=C(C=C(C=C5)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.